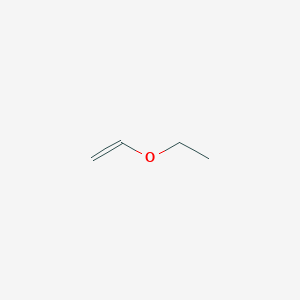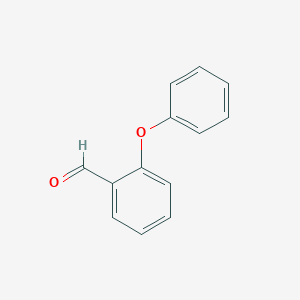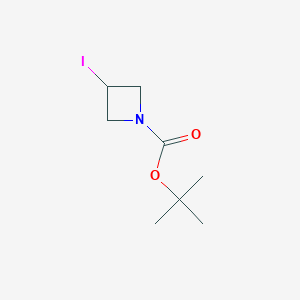
Diazo-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazo-4 is a chemical compound that is widely used in scientific research due to its unique properties. It is a diazo compound that contains an azo group, which makes it highly reactive and versatile. Diazo-4 is used in a variety of applications, including organic synthesis, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of Diazo-4 is based on its ability to form diazo groups, which are highly reactive and can undergo a variety of reactions. In organic synthesis, Diazo-4 reacts with nucleophiles to transfer the diazo group to the nucleophile. In material science, Diazo-4 is used as a photoresist, where it undergoes a photochemical reaction to form a pattern on the surface. In biochemistry, Diazo-4 reacts with amino and sulfhydryl groups in proteins to label them for detection and analysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Diazo-4 are dependent on its application. In organic synthesis, Diazo-4 can be toxic and should be handled with care. In material science, Diazo-4 is used as a photoresist and does not have any significant biochemical or physiological effects. In biochemistry, Diazo-4 can react with amino and sulfhydryl groups in proteins, which can affect their function and activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diazo-4 in lab experiments include its versatility and reactivity. Diazo-4 can be used in a variety of applications, and its reactivity makes it a useful tool in organic synthesis, material science, and biochemistry. The limitations of using Diazo-4 in lab experiments include its toxicity and the need for careful handling. Diazo-4 is a hazardous compound that requires careful temperature control and handling to avoid accidents.
Orientations Futures
There are several future directions for research on Diazo-4. One area of research is the development of new methods for synthesizing Diazo-4 that are safer and more efficient. Another area of research is the development of new applications for Diazo-4 in the fields of organic synthesis, material science, and biochemistry. Additionally, research could be focused on understanding the mechanism of action of Diazo-4 and its interactions with biological molecules. Finally, research could be focused on developing new derivatives of Diazo-4 that have improved properties for specific applications.
Conclusion
Diazo-4 is a versatile and reactive compound that has a variety of scientific research applications. Its unique properties make it a useful tool in organic synthesis, material science, and biochemistry. Future research on Diazo-4 could lead to the development of new methods for synthesizing and using this compound, as well as a better understanding of its mechanism of action and interactions with biological molecules.
Méthodes De Synthèse
The synthesis of Diazo-4 involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with sodium azide to form Diazo-4. The reaction is highly exothermic and requires careful temperature control and handling.
Applications De Recherche Scientifique
Diazo-4 is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and biochemistry. In organic synthesis, Diazo-4 is used as a diazo transfer reagent to introduce diazo groups into organic molecules. In material science, Diazo-4 is used as a photoresist to pattern surfaces for microfabrication. In biochemistry, Diazo-4 is used as a labeling reagent to label proteins and nucleic acids for detection and analysis.
Propriétés
Numéro CAS |
123330-72-3 |
|---|---|
Nom du produit |
Diazo-4 |
Formule moléculaire |
C26H24N6O12 |
Poids moléculaire |
612.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Clé InChI |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Synonymes |
diazo-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



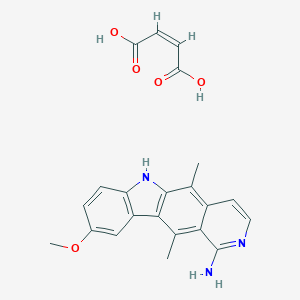

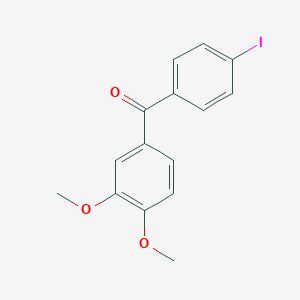
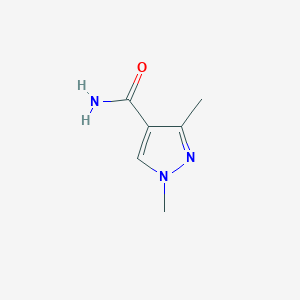

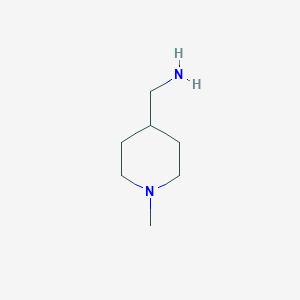

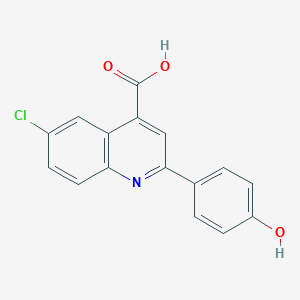
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
